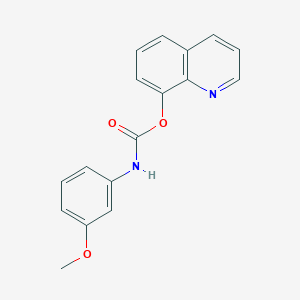

Quinolin-8-yl (3-methoxyphenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59741-09-2 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

quinolin-8-yl N-(3-methoxyphenyl)carbamate |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-8-3-7-13(11-14)19-17(20)22-15-9-2-5-12-6-4-10-18-16(12)15/h2-11H,1H3,(H,19,20) |

InChI Key |

DPXMLSDSCUXHRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Carbamate (B1207046) Formation

The carbamate functional group is a cornerstone in many bioactive molecules. rsc.org Its synthesis has been the subject of extensive research, leading to a variety of established methods. These can be broadly categorized into those that utilize the highly reactive but toxic phosgene (B1210022) and its derivatives, and those that employ safer, phosgene-free alternatives.

Methods Involving Phosgene and its Derivatives

Historically, the most prominent route to carbamates involves the use of phosgene (COCl₂) or its safer, solid-state equivalents like diphosgene and triphosgene. nih.govacs.org These reagents serve as highly efficient carbonyl sources for linking alcohol and amine components.

Two primary pathways using these reagents are:

From Alcohols and Isocyanates : An alcohol can react with an isocyanate to form a carbamate. wikipedia.org The isocyanate itself is typically generated from a primary amine via phosgenation. mdpi.com This method is fundamental to the polyurethane industry. wikipedia.org

From Alcohols and Carbamoyl (B1232498) Chlorides : The reaction of an alcohol with a carbamoyl chloride (R₂NCOCl) yields a carbamate and hydrochloric acid. wikipedia.org

From Amines and Chloroformates : A widely used laboratory-scale method involves the reaction of an amine with an alkyl or aryl chloroformate (R'OCOCl). wikipedia.org This reaction often requires a base to neutralize the HCl byproduct.

While effective, the extreme toxicity of phosgene and the hazardous nature of isocyanate intermediates have driven the development of alternative synthetic strategies. google.comresearchgate.net

| Method | Reactants | Key Reagent | General Reaction |

|---|---|---|---|

| Isocyanate Route | Alcohol (R'-OH), Amine (R-NH₂) | Phosgene (COCl₂) | R-NH₂ + COCl₂ → R-NCO; R-NCO + R'-OH → RNHCOOR' |

| Carbamoyl Chloride Route | Alcohol (R'-OH), Amine (R₂NH) | Phosgene (COCl₂) | R₂NH + COCl₂ → R₂NCOCl; R₂NCOCl + R'-OH → R₂NCOOR' |

| Chloroformate Route | Amine (R₂NH), Alcohol (R'-OH) | Phosgene (COCl₂) | R'-OH + COCl₂ → R'OCOCl; R'OCOCl + R₂NH → R₂NCOOR' |

Phosgene-Free Approaches to Carbamate Synthesis

In response to the environmental and safety concerns associated with phosgene, numerous phosgene-free methods have been developed. google.comgoogle.com These "green chemistry" approaches often utilize less hazardous reagents and milder reaction conditions.

Key phosgene-free strategies include:

Carbon Dioxide (CO₂) Utilization : As a renewable, non-toxic, and abundant C1 source, carbon dioxide is an attractive alternative to phosgene. nih.govresearchgate.net The direct reaction of CO₂ with amines and alcohols can produce carbamates, often facilitated by catalysts or coupling agents. researchgate.netoup.comnih.gov One common approach involves the reaction of an amine with CO₂ to form a carbamate anion, which is then reacted with an electrophile like an alkyl halide. nih.govacs.org

Activated Carbonates : Reagents such as di(2-pyridyl) carbonate (DPC) and p-nitrophenyl carbonate serve as effective alkoxycarbonylating agents for amines. nih.govacs.org These mixed carbonates are prepared from the corresponding alcohol and act as benign substitutes for phosgene-based reagents. acs.org

Transcarbamoylation : This method involves the exchange of a carbamoyl group from a donor molecule, such as methyl carbamate or urea (B33335), to an alcohol or amine, often catalyzed by metals like tin or indium. organic-chemistry.org

| Approach | Key Reagent | Description | Example Condition |

|---|---|---|---|

| CO₂ Fixation | Carbon Dioxide (CO₂) | Reacts amines, CO₂, and electrophiles (e.g., alkyl halides) to form carbamates. | Amine + CO₂ + Alkyl Halide in the presence of Cs₂CO₃. google.comacs.org |

| Activated Carbonates | Di(2-pyridyl) carbonate (DPC) | DPC reacts with an alcohol to form a mixed carbonate, which then efficiently transfers the alkoxycarbonyl group to an amine. nih.gov | Amine + Activated Carbonate in a suitable solvent. acs.org |

| Transcarbamoylation | Urea or Methyl Carbamate | Catalytic transfer of the carbamoyl group (NH₂CO) from urea or an alkyl carbamate to an alcohol. | Alcohol + Urea with Indium triflate catalyst. organic-chemistry.org |

Multi-Component Reactions and Rearrangements for Carbamate Linkage

Carbamate linkages can also be formed through classical rearrangement reactions that proceed via an isocyanate intermediate, as well as through efficient multi-component reactions (MCRs).

Rearrangement Reactions : The Curtius, Hofmann, and Lossen rearrangements are powerful methods for converting carboxylic acids (or their derivatives) and amides into carbamates. nih.gov

Curtius Rearrangement : Involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to yield the carbamate. nih.govwikipedia.org

Hofmann Rearrangement : Converts a primary amide into a carbamate with one fewer carbon atom via an isocyanate intermediate. nih.gov

Multi-Component Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. A notable example is the three-component coupling of an amine, carbon dioxide, and an alkyl halide to synthesize N-alkyl carbamates under mild conditions. acs.orgacs.org

Strategies for the Construction of Quinoline-Carbamate Conjugates

The synthesis of the target molecule, quinolin-8-yl (3-methoxyphenyl)carbamate, requires the specific connection of the carbamate bridge between the C-8 position of the quinoline (B57606) ring and the nitrogen atom of 3-methoxyaniline.

Functionalization of the Quinoline Core for Carbamate Attachment

The quinoline ring is a versatile heterocyclic scaffold found in numerous bioactive compounds. mdpi.comnih.gov Functionalization of the quinoline core is essential for creating derivatives with diverse properties. rsc.org For the synthesis of this compound, the key precursor is 8-hydroxyquinoline (B1678124). The hydroxyl group at the C-8 position serves as the nucleophile for attaching the carbamate moiety.

Strategies to access functionalized quinolines, including 8-hydroxyquinoline, include:

Classical Named Reactions : Syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions can be used to construct the quinoline ring system from aniline (B41778) precursors, potentially with the hydroxyl group already in place or installed later.

C-H Functionalization : Modern methods allow for the direct introduction of functional groups at specific positions on the quinoline ring through transition-metal-catalyzed C-H activation. mdpi.comresearchgate.net For instance, directing groups can be used to achieve regioselective hydroxylation or amination at the C-8 position. researchgate.netrsc.org Rhodium-catalyzed amidation of quinoline N-oxides at the C-8 position using carbamates as amidating reagents has been demonstrated as a practical route to 8-aminoquinolines, which can be further converted to 8-hydroxyquinolines. ibs.re.kr

Introduction of the (3-methoxyphenyl)carbamate Moiety

Once 8-hydroxyquinoline is obtained, the final step is the formation of the carbamate bond. This involves reacting the hydroxyl group of 8-hydroxyquinoline with a reagent that provides the N-(3-methoxyphenyl)carbamoyl group.

Common synthetic routes for this transformation include:

Reaction with an Isocyanate : The most direct method is the reaction of 8-hydroxyquinoline with 3-methoxyphenyl (B12655295) isocyanate. This reaction is often catalyzed by a base or a tin catalyst and typically proceeds in high yield.

Reaction with a Carbamoyl Chloride : 8-hydroxyquinoline can be reacted with N-(3-methoxyphenyl)carbamoyl chloride in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the desired carbamate and a hydrochloride salt byproduct. This approach is analogous to syntheses of other quinoline-O-carbamate derivatives. nih.govresearchgate.net

One-Pot Multi-Component Synthesis : It is conceivable to form the carbamate in a one-pot reaction from 8-hydroxyquinoline, 3-methoxyaniline, and a carbonyl source like a chloroformate or carbonyl diimidazole (CDI).

A specific, analogous synthesis involves treating a hydroxyquinoline with a pre-formed carbamoyl chloride to obtain the target quinoline-O-carbamate. researchgate.net For instance, the reaction of 8-hydroxyquinoline with a reagent like diethylcarbamoyl chloride is a documented procedure for creating similar structures. nih.gov By analogy, reacting 8-hydroxyquinoline with N-(3-methoxyphenyl)carbamoyl chloride would be a direct and effective route to the title compound.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The stereochemistry of a molecule is a critical determinant of its biological activity. While this compound itself is achiral, the introduction of chiral centers or elements of axial chirality into its structure can lead to enantiomers with distinct pharmacological profiles. The stereoselective synthesis of such chiral analogues can be approached through several strategies, primarily involving either the use of chiral starting materials or the application of asymmetric catalysis.

Synthesis from Chiral Precursors:

A direct method to achieve enantiopure products is to start with a chiral precursor. This could be either a chiral, substituted 8-hydroxyquinoline or a chiral derivative of 3-methoxyaniline. For instance, if a stereocenter is desired on the quinoline scaffold, a multi-step synthesis beginning from a chiral starting material would be required to produce an enantiomerically pure substituted 8-hydroxyquinoline. This chiral building block could then be reacted with 3-methoxyphenyl isocyanate or a related carbamoylating agent to yield the final chiral carbamate.

Catalytic Enantioselective Synthesis:

Recent advancements in catalysis offer pathways to introduce chirality using achiral precursors. For the synthesis of carbamates, chiral catalysts can be employed to control the stereochemical outcome of the reaction. For example, a copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO2 and amines has been reported for the synthesis of axially chiral carbamates, achieving high yields and enantioselectivities. rsc.org While this specific methodology is for axially chiral compounds, the principle of using a chiral metal-ligand complex to orchestrate an enantioselective carbamoylation is broadly applicable.

Another potential avenue is the kinetic resolution of a racemic mixture of a chiral 8-hydroxyquinoline derivative. In this approach, a chiral catalyst or reagent would selectively react with one enantiomer of the starting material at a faster rate, allowing for the separation of the unreacted enantiomer and the diastereomeric product.

Enantiomeric Purity Determination:

Once a stereoselective synthesis is achieved, it is crucial to determine the enantiomeric purity of the product, typically expressed as enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating and quantifying enantiomers. nih.gov

Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with chiral derivatizing agents (CDAs). wikipedia.org A CDA reacts with both enantiomers of the analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their signals will be distinct in the NMR spectrum, allowing for the integration of the signals to determine the enantiomeric ratio. For instance, new quinoline-based chiral derivatizing agents incorporating L-proline have been successfully used to determine the enantiomeric composition of β-blockers via NMR and HPLC. asianpubs.orgresearchgate.net Another widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org

The choice of method for determining enantiomeric purity would depend on the specific properties of the synthesized chiral analogue of this compound.

Development of Novel Synthetic Approaches for Analogues and Libraries

The exploration of the structure-activity relationship (SAR) of a parent compound like this compound necessitates the synthesis of a diverse range of analogues. High-throughput and combinatorial chemistry techniques are powerful tools for the rapid generation of compound libraries. researchgate.net

Parallel Synthesis of Analogues:

Parallel synthesis allows for the simultaneous creation of a large number of compounds in separate reaction vessels. For the this compound scaffold, two main points of diversity can be exploited: the 8-hydroxyquinoline core and the 3-methoxyphenylcarbamate side chain.

A library of analogues could be generated by reacting a panel of substituted 8-hydroxyquinolines with a single isocyanate, such as 3-methoxyphenyl isocyanate. Conversely, a single 8-hydroxyquinoline could be reacted with a diverse set of substituted phenyl isocyanates. This approach allows for the systematic modification of the electronic and steric properties of the molecule.

The following table illustrates a hypothetical parallel synthesis scheme for a library of this compound analogues.

| Starting Material 1 (Quinoline) | Starting Material 2 (Isocyanate) | Product |

| 8-Hydroxyquinoline | 3-Methoxyphenyl isocyanate | This compound |

| 5-Chloro-8-hydroxyquinoline | 3-Methoxyphenyl isocyanate | 5-Chlorothis compound |

| 8-Hydroxy-2-methylquinoline | 3-Methoxyphenyl isocyanate | 2-Methylthis compound |

| 8-Hydroxyquinoline | 3-Chlorophenyl isocyanate | Quinolin-8-yl (3-chlorophenyl)carbamate |

| 8-Hydroxyquinoline | 4-Fluorophenyl isocyanate | Quinolin-8-yl (4-fluorophenyl)carbamate |

This table is for illustrative purposes and represents a potential synthetic library.

Combinatorial and Solution-Phase Synthesis:

For larger libraries, solution-phase parallel synthesis methodologies have been developed for carbamates. One such approach involves converting alcohols (in this case, substituted 8-hydroxyquinolines) to activated carbonates, such as 4-nitrophenylcarbonates, which then react with a library of amines. nih.gov The use of resin-based scavengers can simplify purification by removing excess reagents and by-products. nih.gov This strategy would allow for the introduction of a wider variety of substituents on the carbamate nitrogen.

The development of such libraries is instrumental in medicinal chemistry for lead discovery and optimization. For example, libraries of quinoline derivatives have been screened for various biological activities, including as antiviral and anticancer agents. nih.govmdpi.com The systematic synthesis of analogues of this compound would enable a thorough investigation of its therapeutic potential.

Sophisticated Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Quinolin-8-yl (3-methoxyphenyl)carbamate, offering detailed insights into the proton and carbon environments and their connectivity.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton and their spatial relationships. The spectrum is characterized by distinct signals corresponding to the quinoline (B57606) and 3-methoxyphenyl (B12655295) moieties.

The quinoline ring system typically displays a set of coupled aromatic protons. For instance, in related quinoline structures, the proton adjacent to the nitrogen atom (H-2) often appears as a doublet of doublets around 8.8 ppm. The other protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline core (H-3, H-4, H-5, H-6, H-7) resonate in the aromatic region, typically between 7.4 and 8.2 ppm, with their specific chemical shifts and coupling patterns determined by their position and neighboring substituents.

The 3-methoxyphenyl group shows characteristic signals for its aromatic protons and the methoxy (B1213986) group. A singlet for the methoxy (-OCH₃) protons is expected around 3.86 ppm. The aromatic protons of this ring exhibit a distinct pattern based on their substitution. The proton at the 2'-position often appears as a triplet or multiplet, while the protons at the 4', 5', and 6'-positions show corresponding doublet, triplet, and doublet of doublets patterns, typically in the range of 6.8 to 7.5 ppm. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) linkage is also a key feature, though its chemical shift can vary.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Note: Data is predicted based on analogous compounds. Actual experimental values may vary.)

| Position | Predicted δH (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| NH | Variable | br. s | - |

| Quinoline H-2 | ~8.81 | dd | ~4.0, 1.6 |

| Quinoline H-3 | ~7.47 | dd | ~8.0, 4.0 |

| Quinoline H-4 | ~8.17 | dd | ~8.0, 1.6 |

| Quinoline H-5 | ~7.53 | m | - |

| Quinoline H-6 | ~7.49 | m | - |

| Quinoline H-7 | ~7.56 | m | - |

| 3-Methoxyphenyl H-2' | ~7.38 | m | - |

| 3-Methoxyphenyl H-4' | ~7.38 | m | - |

| 3-Methoxyphenyl H-5' | ~7.48 | t | ~8.0 |

| 3-Methoxyphenyl H-6' | ~7.12 | d | ~7.6 |

| OCH₃ | ~3.86 | s | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count of the carbon atoms and information about their hybridization and chemical environment.

The carbamate carbonyl carbon (C=O) is a key diagnostic signal, typically appearing in the downfield region around 153 ppm. The carbon atoms of the quinoline ring are expected to resonate between approximately 116 and 148 ppm. For the 3-methoxyphenyl ring, the carbon attached to the methoxy group (C-3') would appear significantly downfield, around 160 ppm, while the methoxy carbon itself (-OCH₃) would be found upfield, around 55 ppm. The remaining aromatic carbons of the methoxyphenyl ring would produce signals in the range of 104 to 136 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Note: Data is predicted based on analogous compounds. Actual experimental values may vary.)

| Position | Predicted δC (ppm) |

| C=O | ~153.3 |

| Quinoline C-2 | ~148.2 |

| Quinoline C-3 | ~121.8 |

| Quinoline C-4 | ~136.6 |

| Quinoline C-4a | ~128.0 |

| Quinoline C-5 | ~127.4 |

| Quinoline C-6 | ~121.7 |

| Quinoline C-7 | ~116.7 |

| Quinoline C-8 | ~138.1 |

| Quinoline C-8a | ~134.2 |

| 3-Methoxyphenyl C-1' | ~136.2 |

| 3-Methoxyphenyl C-2' | ~113.1 |

| 3-Methoxyphenyl C-3' | ~159.9 |

| 3-Methoxyphenyl C-4' | ~119.9 |

| 3-Methoxyphenyl C-5' | ~130.6 |

| 3-Methoxyphenyl C-6' | ~116.3 |

| OCH₃ | ~55.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. It is instrumental in tracing the spin systems within the quinoline and 3-methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). The HMBC spectrum is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the N-H proton and the carbamate carbonyl carbon, as well as carbons in both the quinoline and phenyl rings. It also helps in assigning quaternary (non-protonated) carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of this compound (C₁₇H₁₄N₂O₃). The experimentally measured exact mass should align with the theoretically calculated mass within a very narrow margin (typically <5 ppm), providing definitive confirmation of the molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Characterization of Key Functional Groups (e.g., Carbamate Carbonyl, N-H stretches)

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of key functional groups.

N-H Stretch: A distinct absorption band for the N-H stretching vibration of the carbamate group is expected in the region of 3300-3400 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carbamate functional group is a prominent feature, typically appearing around 1700-1730 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the carbamate and the methoxy ether group are expected to appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are generally observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3400 |

| Carbonyl (C=O) | Stretch | 1700 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether/Ester (C-O) | Stretch | 1200 - 1300 |

Conformational Insights from Vibrational Modes

A detailed analysis of the vibrational modes of this compound, typically obtained through Fourier-transform infrared (FT-IR) and Raman spectroscopy, would provide significant insights into its conformational isomers. The vibrational spectrum is dictated by the molecule's three-dimensional structure, and specific bands can be assigned to the stretching and bending of particular bonds and functional groups.

For a carbamate linkage, key vibrational modes would include the N-H stretching, C=O stretching, and C-O stretching frequencies. The position of the N-H stretching band, for example, can indicate the presence and strength of hydrogen bonding, which in turn influences the conformation of the molecule. The C=O stretching frequency is sensitive to the electronic environment and conjugation effects.

In the solid state, intermolecular interactions can lead to shifts in vibrational frequencies compared to the gas phase or in solution. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformers can be identified, and their relative energies can be estimated. For instance, the orientation of the 3-methoxyphenyl group relative to the quinoline moiety and the conformation of the carbamate linker (e.g., syn vs. anti) would be distinguishable by characteristic vibrational bands.

A representative, though hypothetical, data table for the vibrational modes of this compound is presented below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

| N-H Stretch | ~3300 | Medium | Carbamate N-H |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak | Quinoline & Phenyl C-H |

| C=O Stretch | ~1730 | Strong | Carbamate C=O |

| C=N Stretch | ~1620 | Medium | Quinoline C=N |

| C=C Stretch (Aromatic) | 1600-1450 | Strong-Medium | Quinoline & Phenyl C=C |

| C-O Stretch (Ester) | ~1250 | Strong | Ar-O-C=O |

| C-O-C Stretch (Ether) | ~1200 | Strong | Ar-O-CH₃ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles of this compound.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions play a significant role in stabilizing the solid-state conformation. For instance, hydrogen bonds involving the carbamate N-H donor and a suitable acceptor (like the quinoline nitrogen or the carbonyl oxygen of a neighboring molecule) would be clearly identified.

A hypothetical table of key crystallographic data for this compound is shown below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄N₂O₃ |

| Formula Weight | 294.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic quinoline and phenyl rings. The extent of conjugation between these two ring systems through the carbamate bridge would influence the position (λmax) and intensity (molar absorptivity, ε) of these bands.

A hypothetical data table summarizing the UV-Vis absorption data for this compound is provided below.

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assignment |

| ~230 | Value | Methanol | π → π* transition (Phenyl ring) |

| ~280 | Value | Methanol | π → π* transition (Quinoline ring) |

| ~320 | Value | Methanol | n → π* transition (Carbamate/Quinoline) |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electron distribution and conformational landscape of Quinolin-8-yl (3-methoxyphenyl)carbamate. These calculations are fundamental to predicting its chemical reactivity and physical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO energies)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Key parameters derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.govacs.org

For quinoline (B57606) and carbamate-containing structures, DFT calculations typically reveal that the HOMO is distributed over the electron-rich regions, such as the quinoline and phenyl rings, while the LUMO is often localized on the quinoline system and the carbamate (B1207046) carbonyl group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. nih.govnih.gov The reactivity descriptors calculated from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactive nature. acs.orgnih.gov

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Typical Value Range (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability |

Note: The values presented are representative for quinoline and carbamate derivatives and may vary for the specific title compound.

Analysis of Carbamate Amide Resonance and Rotational Barriers

The carbamate group (–O–(C=O)–N–) is a key structural feature that influences the molecule's conformation. Like amides, carbamates exhibit resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This delocalization imparts a partial double-bond character to the C–N bond, restricting free rotation. tandfonline.com

However, compared to amides, the resonance in carbamates is generally weaker due to the electronic influence of the adjacent ester oxygen atom. tandfonline.comresearchgate.net This results in a lower rotational energy barrier around the C–N bond, typically in the range of 10-15 kcal/mol. nih.gov Computational studies, such as Potential Energy Surface (PES) scans, can precisely calculate this barrier. mdpi.com The conformation of the carbamate is typically described by two planar isomers, syn and anti (or cis and trans). For many carbamates, the anti rotamer is sterically and electrostatically favored. researchgate.net

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule and predicting its reactive sites. nih.govacs.org The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen, the ester oxygen, and the nitrogen atom of the quinoline ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom attached to the carbamate nitrogen (N-H) is a prominent positive region.

Green Regions: Represent areas of neutral or near-zero potential.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. It is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action. mdpi.com

Prediction of Ligand-Target Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Quinoline and carbamate moieties are present in numerous pharmacologically active agents, including inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. tandfonline.comwikipedia.org Molecular docking studies on quinoline-O-carbamate derivatives targeting AChE have been performed to elucidate their binding mechanism. tandfonline.com

In such studies, the ligand, this compound, would be computationally placed into the active site of a target protein (e.g., human AChE, PDB code: 4EY4). The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy score typically indicates a more stable and favorable ligand-receptor complex. tandfonline.commdpi.com These predictions help identify the most likely binding pose and provide a quantitative estimate of the binding strength.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding affinity. For a molecule like this compound docked into an enzyme active site such as AChE, the following interactions are plausible based on studies of similar compounds: tandfonline.com

Hydrogen Bonding: The carbamate's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. In the context of AChE, the carbonyl oxygen has been shown to form hydrogen bonds with residues like Phe295 and Arg296. tandfonline.com

Pi-Stacking (π-π Interactions): The aromatic systems of the quinoline and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues in the binding site, such as Tryptophan (Trp) or Tyrosine (Tyr). For example, the quinoline ring can interact with Trp286 in the AChE active site. tandfonline.com

Hydrophobic Interactions: The nonpolar regions of the ligand, including the aromatic rings, form favorable hydrophobic interactions with nonpolar residues in the protein's binding pocket, such as Leu289 and Phe338. tandfonline.com

These specific interactions collectively determine the ligand's affinity and selectivity for its biological target.

Table 2: Predicted Intermolecular Interactions for a Quinoline-O-Carbamate Ligand with Acetylcholinesterase (AChE)

| Interaction Type | Ligand Moiety Involved | Potential Interacting AChE Residue |

|---|---|---|

| Hydrogen Bond | Carbamate Carbonyl (C=O) | Phe295, Arg296 |

| Hydrogen Bond | Quinoline Nitrogen | Tyr124 |

| π-π Stacking | Quinoline Ring | Trp286 |

| σ-π Interaction | Quinoline Ring | Phe297 |

Source: Data derived from molecular modeling studies of compound 3f, a quinoline-O-carbamate derivative. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the behavior of a ligand, such as this compound, when it interacts with its biological target, typically a protein receptor. These simulations can reveal details about the stability of the ligand-receptor complex and the conformational changes that occur upon binding.

Assessment of Ligand-Receptor Complex Stability and Conformational Dynamics

The simulation then calculates the forces between all atoms in the system and uses these forces to predict their movements over a specific time period, often on the scale of nanoseconds to microseconds. The stability of the ligand-receptor complex is assessed by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will generally exhibit smaller fluctuations in RMSD over time. mdpi.com

A hypothetical MD simulation of this compound could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the stability of the complex. The flexibility of the methoxyphenyl and quinolinyl moieties could also be assessed to understand their role in binding.

Free Energy Perturbation Methods for Binding Affinity Refinement

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common receptor. chemrxiv.orgnih.gov This technique is particularly useful for guiding lead optimization in drug discovery by predicting how modifications to a parent molecule, like this compound, will affect its binding potency.

FEP calculations are based on alchemical transformations, where one molecule is gradually transformed into another in a non-physical, computational process. chemrxiv.org By calculating the free energy change associated with this transformation both in solution and when bound to the receptor, the relative binding free energy between the two ligands can be determined using a thermodynamic cycle. chemrxiv.org

For instance, FEP could be employed to predict the change in binding affinity if the methoxy (B1213986) group on the phenyl ring of this compound were to be replaced with a different functional group. The results of such calculations can help prioritize which new analogs to synthesize and test, thereby accelerating the drug discovery process. nih.gov While specific FEP studies on this compound are not published, the methodology is widely applied to various classes of molecules, including quinoline derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response.

Derivation of Structural Requirements for Biological Activity

A QSAR study on a series of analogs of this compound would involve compiling a dataset of these compounds along with their measured biological activities (e.g., inhibitory concentrations). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, and hydrophobic parameters.

Statistical methods are then used to build a QSAR model that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds and to understand the key structural features that are important for activity. For example, a QSAR model might reveal that a certain electronic distribution or molecular shape is crucial for the biological function of this class of compounds.

Pharmacophore modeling would involve aligning a set of active molecules, including potentially this compound, to identify common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The resulting pharmacophore model represents the key interaction points required for binding to the target receptor and can be used as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity.

Comparative Molecular Surface Analysis (CoMSA) for Predicting Inhibitory Potency

Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR technique that can be used to predict the inhibitory potency of compounds. In a CoMSA study, the three-dimensional structures of a series of aligned molecules are used to generate molecular interaction fields that describe their steric and electrostatic properties.

These fields are then used to build a statistical model that relates the variations in these fields to the observed differences in inhibitory potency. The resulting model can be visualized as a 3D map, highlighting regions where changes in steric bulk or electrostatic potential are predicted to increase or decrease the inhibitory activity.

For this compound and its analogs, a CoMSA study could provide detailed insights into the structure-activity relationship. For example, the model might indicate that increasing the steric bulk in a particular region of the molecule would be beneficial for potency, while in another region, a more electronegative substituent would be preferred. This information is invaluable for the rational design of more potent inhibitors.

Mechanistic Biological Studies: Enzyme and Receptor Interaction Profiles in Vitro Investigations

Cholinesterase Enzyme Inhibition Mechanisms

The primary biological target investigated for quinolin-8-yl carbamates is the family of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine and are significant therapeutic targets.

Research into a series of quinoline-O-carbamate derivatives has shown that the placement of the carbamate (B1207046) group on the quinoline (B57606) ring is a critical determinant of inhibitory activity and selectivity. nih.gov Specifically, when the carbamate moiety is attached at the 8-position of the quinoline core, the resulting compounds demonstrate a potent and selective inhibitory profile against acetylcholinesterase from electric eel (eeAChE). nih.gov

Studies on compounds structurally analogous to Quinolin-8-yl (3-methoxyphenyl)carbamate, such as Quinolin-8-yl dimethylcarbamate (referred to as compound 3m ), Quinolin-8-yl diethylcarbamate (3n ), and Quinolin-8-yl ethyl(methyl)carbamate (3o ), have revealed moderate to good inhibitory activity against eeAChE, while showing only weak inhibition of butyrylcholinesterase from equine serum (eqBuChE). nih.gov This profile indicates a preferential interaction with AChE, suggesting that the quinolin-8-yl carbamate scaffold is a promising framework for developing selective AChE inhibitors. nih.gov

Carbamates are generally recognized as pseudo-irreversible inhibitors of cholinesterases. researchgate.net This mechanism of inhibition involves a two-step process. Initially, the inhibitor binds to the active site of the enzyme. This is followed by the transfer of the carbamoyl (B1232498) group from the inhibitor molecule to the hydroxyl group of a catalytically essential serine residue within the enzyme's active site. researchgate.net

This process, known as carbamylation, results in a temporarily inactivated, carbamylated enzyme. The covalent bond formed is more stable than the acetylated intermediate formed during normal acetylcholine hydrolysis but is still subject to slow hydrolysis. mdpi.com The enzyme activity is restored only after this slow decarbamylation step, where water hydrolyzes the carbamoyl-serine bond, regenerating the free, active enzyme. researchgate.net This time-dependent recovery of enzyme function is what characterizes the inhibition as "pseudo-irreversible." It is through this established mechanism that quinolin-8-yl carbamates are presumed to exert their inhibitory effect on AChE and BChE.

The inhibitory potency of the quinolin-8-yl carbamate scaffold has been quantified through the determination of IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For a series of quinolin-8-yl carbamates, these values were determined against both eeAChE and eqBuChE.

Compound 3m (Quinolin-8-yl dimethylcarbamate) emerged as a notable inhibitor, displaying good potency against eeAChE with an IC50 value of 6.5 µM. nih.gov Replacing the dimethylcarbamoyl group with a diethylcarbamoyl group (3n ) or an N-ethyl-N-methylcarbamoyl group (3o ) resulted in a slight decrease in inhibitory activity, with IC50 values of 9.7 µM and 8.2 µM, respectively. nih.gov In contrast, all tested quinolin-8-yl carbamate analogs showed significantly weaker inhibition of eqBuChE. nih.gov

Table 1: Cholinesterase Inhibition by Quinolin-8-yl Carbamate Analogs

| Compound ID | Carbamate Moiety | eeAChE IC50 (µM) nih.gov | eqBuChE IC50 (µM) nih.gov |

|---|---|---|---|

| 3m | Dimethylcarbamoyl | 6.5 | > 50 |

| 3n | Diethylcarbamoyl | 9.7 | > 50 |

| 3o | Ethyl(methyl)carbamoyl | 8.2 | > 50 |

Data sourced from studies on electric eel AChE (eeAChE) and equine serum BChE (eqBuChE).

Selectivity is a crucial parameter in the development of cholinesterase inhibitors. The ratio of IC50 values (IC50 BChE / IC50 AChE) is often used to quantify this preference. Based on the available data, compounds with the carbamate fragment at the 8-position of the quinoline ring are highly selective for AChE over BChE. nih.gov

The analogs 3m , 3n , and 3o all exhibited potent inhibition of eeAChE while demonstrating weak activity against eqBuChE (IC50 > 50 µM for all). nih.gov This pronounced difference in potency underscores a strong selectivity for the AChE isoform. This selectivity profile suggests that the structural architecture of the quinolin-8-yl carbamate scaffold is well-suited for specific interactions within the active site of AChE, while fitting poorly into the active site of BChE.

Table 2: Selectivity Profile of Quinolin-8-yl Carbamate Analogs

| Compound ID | Selectivity for AChE |

|---|---|

| 3m | High |

| 3n | High |

| 3o | High |

Investigation of Alternative Biological Target Interactions

While cholinesterase inhibition is a primary focus, the broader biological effects of novel chemical entities are also of interest. This includes their potential to interact with other critical cellular pathways.

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial cascade that regulates cell proliferation, survival, and growth. nih.gov Deregulation of this pathway is implicated in various diseases. nih.gov While some distinct classes of quinoline-based molecules have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, a review of the scientific literature reveals no specific studies linking this compound or its close structural analogs to the modulation of this signaling cascade. Therefore, the interaction profile of this specific compound with the PI3K/AKT/mTOR pathway remains uncharacterized.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Quinolin-8-yl dimethylcarbamate |

| Quinolin-8-yl diethylcarbamate |

Exploration of Binding to Specific Protein Sites (e.g., colchicine binding site)

A significant body of research has focused on the interaction of quinoline derivatives with tubulin, a key protein in microtubule dynamics. Many of these compounds have been identified as inhibitors of tubulin polymerization, exerting their effects by binding to the colchicine binding site on the β-tubulin subunit researchgate.netantibodies.comnih.govabcam.comresearchgate.netnih.gov. This binding site is a critical target for anticancer drug development because its inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis nih.govnih.gov.

Docking studies of various quinoline-based compounds have revealed key interactions within the colchicine binding site. For instance, certain quinoline-indole derivatives, designed as analogues of isocombretastatin A-4, have shown potent tubulin polymerization inhibitory activity. Molecular modeling of these compounds indicates that the quinoline moiety can act as a surrogate for the trimethoxyphenyl (TMP) group found in many colchicine binding site inhibitors mdpi.com. The N-1 nitrogen of the quinoline ring is capable of forming a crucial hydrogen bond with the cysteine residue at position 241 (Cys-241) of the β-tubulin subunit, an interaction also observed with the methoxy (B1213986) group of combretastatin A-4 mdpi.com.

Enzyme-Linked Immunosorbent Assays for Receptor Binding and Activity

A sandwich ELISA can be employed for the quantitative measurement of tubulin levels. In this setup, a microtiter plate is pre-coated with a capture antibody specific for a tubulin subunit, such as α-tubulin or β-tubulin antibodies.comabcam.comcytoskeleton.combio-rad-antibodies.com. The sample containing tubulin is then added, followed by a biotinylated detection antibody that also binds to the tubulin. The addition of streptavidin-horseradish peroxidase (HRP) and a substrate solution results in a colorimetric signal proportional to the amount of captured tubulin antibodies.com. This type of assay can be used to measure the quantities of monomeric and polymeric tubulin in cell extracts after treatment with a test compound, thereby assessing its effect on tubulin polymerization researchgate.net.

Competitive ELISAs can be utilized to determine the binding affinity of a compound to its target protein emerypharma.comcytoskeleton.com. In this format, the microtiter plate is coated with the target protein (e.g., tubulin). A known ligand (competitor) and the test compound are then added to the wells. The test compound's ability to inhibit the binding of the known ligand to the immobilized protein is measured, providing an indication of its binding affinity. This technique is valuable for screening new molecules that target a specific binding site nih.gov.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline-based tubulin inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the roles of the different moieties of these molecules.

Influence of Quinoline Ring Substitutions on Biological Activity

The substitution pattern on the quinoline ring plays a critical role in the anti-proliferative and tubulin-inhibitory activity of these compounds. For a series of quinoline-O-carbamate derivatives designed as multifunctional agents, the position of the carbamate fragment on the quinoline ring significantly influenced their inhibitory potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.govresearchgate.netnih.gov. For instance, carbamate fragments at the 4-position of the quinoline led to selective BuChE inhibitors, while those at the 5-position resulted in potent dual AChE/BuChE inhibitors. Carbamates at the 8-position, as in the titular compound, conferred potent and selective AChE inhibition nih.govresearchgate.netnih.gov.

In the context of tubulin inhibition, modifications to the quinoline ring of various analogues have been shown to modulate their potency. For example, in a series of quinoline-indole derivatives, substitutions on the quinoline moiety were investigated to optimize their anticancer activity assaygenie.com. The specific placement of substituents can affect the electronic properties and steric interactions of the molecule within the colchicine binding site, thereby influencing its binding affinity and inhibitory effect on tubulin polymerization. SAR studies on 8-hydroxyquinoline (B1678124) derivatives have also highlighted the impact of substitutions on their anticancer and other biological activities researchgate.netmdpi.com.

| Quinoline Ring Substitution Position | Effect on Biological Activity (in Analogous Series) | Reference |

| 4-position of carbamate | Selective BuChE inhibition | nih.govresearchgate.netnih.gov |

| 5-position of carbamate | Potent dual AChE/BuChE inhibition | nih.govresearchgate.netnih.gov |

| 8-position of carbamate | Potent and selective AChE inhibition | nih.govresearchgate.netnih.gov |

Effects of Variations in the 3-methoxyphenyl (B12655295) Moiety on Target Interaction

The 3-methoxyphenyl group is a key structural feature that significantly contributes to the interaction of various inhibitors with their biological targets. In the context of tubulin inhibitors, the trimethoxyphenyl (TMP) moiety is a common feature of compounds that bind to the colchicine site and is essential for their interaction with tubulin researchgate.netnih.gov. The methoxy groups of the TMP ring are crucial for binding, with the 3-methoxy group, in particular, being in direct contact with the key residue Cys-241 of β-tubulin researchgate.net.

SAR studies on combretastatin A-4 (CA-4) and its analogues have demonstrated the importance of the substitution pattern on the phenyl ring (B-ring) that corresponds to the 3-methoxyphenyl moiety of this compound. The presence of a 3-hydroxy-4-methoxy substitution on this ring is a common feature in many potent tubulin inhibitors. However, even a single 3-methoxy group can be sufficient to engage with the key subpocket of the colchicine binding site researchgate.net. The introduction of an amino group at the C3' position of the benzophenone B ring has also been shown to be important for maximizing the activity of certain tubulin polymerization inhibitors nih.gov.

| Substitution on Phenyl Moiety (Analogous to 3-methoxyphenyl) | Effect on Tubulin Inhibition | Reference |

| 3,4,5-trimethoxy | Essential for potent activity in many colchicine site inhibitors | researchgate.netnih.gov |

| 3-methoxy | Can be sufficient for interaction with Cys-241 | researchgate.net |

| 3-hydroxy-4-methoxy | Common feature in potent tubulin inhibitors | |

| 3'-amino (in benzophenones) | Important for maximizing activity | nih.gov |

Significance of the Carbamate Linker in Molecular Recognition and Catalytic Inhibition

The carbamate linker plays a crucial role in the biological activity of many compounds, including its function in molecular recognition and enzyme inhibition. In the context of tubulin inhibitors, the nature of the linker between the two aromatic rings is a critical determinant of activity. For instance, in antibody-drug conjugates (ADCs), the linker must be stable in circulation but allow for the efficient release of the cytotoxic payload within the cancer cells.

Advanced Research Perspectives and Future Directions

Design Principles for Multi-Target-Directed Ligands Based on the Quinoline-Carbamate Scaffold

The development of multi-target-directed ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the "one-target, one-drug" model to a more holistic approach that can address the multifaceted nature of complex diseases. The quinoline-carbamate scaffold is a prime example of a privileged structure in the design of MTDLs. The quinoline (B57606) core, a bicyclic aromatic heterocycle, is found in numerous natural and synthetic compounds with a wide array of biological activities. biologic.net The carbamate (B1207046) moiety, on the other hand, is a well-established pharmacophore, notably for its role in cholinesterase inhibition. biologic.net

The rational design of MTDLs based on the quinoline-carbamate scaffold involves the strategic combination of these two key components to create a single molecule capable of interacting with multiple biological targets. A notable application of this strategy is in the development of multifunctional agents for Alzheimer's disease. nih.gov In this context, the quinoline-carbamate derivatives are designed to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic system, and to exhibit other beneficial properties such as anti-inflammatory effects. nih.gov

The position of the carbamate fragment on the quinoline ring has been shown to be a critical determinant of the biological activity and target selectivity. For instance, studies on a series of quinoline-O-carbamate derivatives have demonstrated that the placement of the carbamate at different positions leads to varying inhibitory potencies against AChE and BuChE. springernature.com

| Carbamate Position on Quinoline Ring | Predominant Activity |

| 4-position | Selective BuChE inhibitory potency |

| 5-position | Potent dual AChE/BuChE inhibitors |

| 6-position | Moderate selective AChE inhibitory potency |

| 8-position | Potent selective AChE inhibitors |

This differential activity underscores the importance of positional isomerism in the design of MTDLs. Furthermore, the nature of the substituent on the carbamate nitrogen also plays a significant role in modulating the inhibitory activity. For example, a dimethylcarbamoyl fragment at the 8-position of the quinoline ring has been shown to confer good AChE inhibitory potency. springernature.com

Strategies for Rational Compound Design and Optimization Based on SAR and Computational Insights

The rational design and optimization of quinoline-carbamate derivatives are heavily reliant on a synergistic interplay between Structure-Activity Relationship (SAR) studies and computational modeling. SAR studies provide empirical data on how modifications to the chemical structure of a molecule affect its biological activity, while computational methods offer insights into the molecular interactions that underpin these observations.

In the context of quinolin-8-yl (3-methoxyphenyl)carbamate and its analogues, SAR studies have been instrumental in elucidating the structural requirements for potent and selective enzyme inhibition. For example, it has been observed that compounds with the carbamate fragment at the 5-position of the quinoline ring are potent dual inhibitors of both AChE and BuChE. springernature.com

Computational docking studies have provided a molecular basis for these SAR findings. For instance, docking models of a potent dual inhibitor with human AChE (hAChE) and human BuChE (hBuChE) have revealed key interactions with amino acid residues in the active sites of these enzymes. springernature.com In the case of hBuChE, the carbonyl group of the carbamate can form a hydrogen bond with a tryptophan residue (Trp82), while the quinoline ring can engage in π-π stacking interactions with the same residue. springernature.com The polar hydrogen of the quinoline ring has also been shown to form an intermolecular hydrogen bond with a tyrosine residue (Tyr128). springernature.com These computational insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

The optimization process for these compounds often involves a variety of molecular modeling techniques to refine the lead structures. biologic.net These techniques can be used to predict the binding affinity of new derivatives, to identify potential sites for modification, and to assess the drug-like properties of the designed compounds. By integrating SAR data with computational insights, researchers can accelerate the discovery and development of novel quinoline-carbamate-based therapeutics.

Development of Innovative Spectroscopic Techniques for Real-Time Mechanistic Studies

The elucidation of the precise mechanisms of action of this compound and related compounds necessitates the use of advanced spectroscopic techniques that can provide real-time information on molecular interactions and transformations. While traditional spectroscopic methods such as NMR, FTIR, and mass spectrometry are essential for structural characterization, innovative approaches are being explored to study the dynamic aspects of these compounds' biological activity.

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution. This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale. In the context of quinoline-carbamate derivatives, stopped-flow spectroscopy could be employed to study the pre-steady-state kinetics of enzyme inhibition, providing detailed information about the individual steps in the inhibitory mechanism, such as the initial binding event and any subsequent conformational changes. By observing changes in absorbance or fluorescence upon binding, researchers can determine rate constants for association and dissociation, offering a deeper understanding of the inhibitor's potency.

Real-time NMR spectroscopy is another emerging technique that holds great promise for mechanistic studies. This method allows for the continuous monitoring of a chemical reaction as it occurs, providing detailed structural information about the reactants, intermediates, and products. For quinoline-carbamate compounds, real-time NMR could be used to study their stability in biological media, to monitor their metabolism, and to observe their interactions with target proteins. For instance, 1H NMR spectroscopy has been used to study the formation and stability of carbamate intermediates in solution, which could be relevant to the mechanism of action of this compound.

Fluorescence spectroscopy , particularly time-resolved fluorescence and fluorescence anisotropy, can provide valuable insights into the binding of quinoline-carbamate derivatives to their protein targets. Many quinoline compounds are intrinsically fluorescent, and their fluorescence properties can change upon binding to a protein. These changes can be used to determine binding affinities, to probe the local environment of the binding site, and to detect conformational changes in the protein.

The development and application of these and other innovative spectroscopic techniques will be crucial for gaining a comprehensive understanding of the real-time mechanistic details of this compound and for the rational design of future therapeutic agents.

Exploration of Bio-conjugation and Prodrug Strategies for Targeted Delivery (excluding clinical applications)

To enhance the therapeutic potential of the quinoline-carbamate scaffold, researchers are exploring bio-conjugation and prodrug strategies to improve targeted delivery and overcome limitations such as poor solubility or off-target effects. These approaches involve the covalent modification of the parent compound to create a new molecular entity with improved pharmacokinetic or pharmacodynamic properties.

Bio-conjugation involves the attachment of the quinoline-carbamate molecule to another bioactive molecule or a targeting moiety. A particularly promising strategy is glycoconjugation , where a sugar molecule is attached to the quinoline scaffold. This approach leverages the fact that cancer cells often overexpress glucose transporters (GLUTs) to meet their high energy demands. By attaching a glucose or other sugar moiety to the quinoline-carbamate, it may be possible to selectively deliver the compound to cancer cells via GLUT-mediated uptake. The sugar unit is typically connected to the quinoline core via a linker, such as a 1,2,3-triazole ring formed through a click chemistry reaction.

Another bio-conjugation strategy involves the attachment of biotin to the quinoline scaffold. Biotinylation is a well-established method for improving the efficiency and efficacy of therapeutic agents.

Prodrug strategies aim to create an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site. This can be achieved by attaching a promoiety to the parent drug, which is then cleaved by enzymes or under specific physiological conditions to release the active compound. For quinoline-based compounds, a prodrug approach could be used to improve water solubility. For example, a fluoroquinolone prodrug was developed that showed a marked increase in water solubility compared to the parent drug.

A mutual prodrug approach is another innovative strategy where two pharmacologically active agents are linked together, with each acting as a promoiety for the other. This can be particularly useful for combination therapies, as it ensures that both drugs are delivered to the same site at the same time.

These bio-conjugation and prodrug strategies represent a promising avenue for the future development of quinoline-carbamate-based therapeutics with enhanced targeting and improved efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Quinolin-8-yl (3-methoxyphenyl)carbamate?

The synthesis typically involves reacting 8-hydroxyquinoline with 3-methoxyphenyl isocyanate in anhydrous solvents like dichloromethane under reflux conditions . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve carbamate linkage formation.

- Temperature : Reflux (~40°C) balances reaction rate and side-product minimization.

- Catalyst : Triethylamine or DMAP can accelerate isocyanate activation.

Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity (>95%) is confirmed by HPLC and NMR .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

A multi-technique approach is recommended:

- NMR (¹H/¹³C): Assigns proton environments (quinoline aromatic protons at δ 8.2–9.0 ppm; methoxyphenyl protons at δ 3.8–6.9 ppm) .

- HPLC : Quantifies purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks ([M+H]⁺ expected at m/z 324.3) .

- X-ray crystallography : Resolves stereoelectronic effects in the carbamate linkage (if crystalline) .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on quinoline derivatives’ known activities:

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Include 8-hydroxyquinoline as a positive control to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for analogs of this compound?

- Core modifications : Synthesize derivatives with substituents at the quinoline 2-/4-positions or methoxyphenyl para-position .

- Functional group swaps : Replace the carbamate with esters/amides to assess pharmacophore requirements .

- Bioisosteric replacements : Substitute the methoxy group with halogens or methyl to evaluate electronic effects .

Quantitative SAR (QSAR) models using logP, polar surface area, and steric parameters can predict activity trends .

Q. What mechanistic pathways underlie its biological activity, and how can they be probed experimentally?

- Metal chelation : Test affinity for Fe³⁺/Cu²⁺ via UV-Vis titration (quinoline’s N-atom and carbamate oxygen as binding sites) .

- Enzyme binding assays : Use fluorescence quenching or SPR to measure interactions with target enzymes (e.g., topoisomerases) .

- ROS generation : Detect reactive oxygen species (ROS) in treated cells using DCFH-DA probes .

Contradictory activity data (e.g., antimicrobial vs. cytotoxic effects) may arise from multiple mechanisms; use knock-out cell lines to isolate pathways .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Common sources of contradiction include:

- Assay conditions : Variations in pH, serum content, or incubation time affect solubility and bioavailability .

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC sources) and validate with CRISPR-edited models .

- Metabolic stability : Perform hepatic microsome assays to compare metabolic degradation rates .

Meta-analyses of published data should normalize results to positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. What advanced analytical methods address challenges in quantifying this compound in complex matrices?

- LC-MS/MS : Enables detection in biological fluids (LOQ ~1 ng/mL) using MRM transitions (e.g., 324.3 → 212.1) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) as internal standards for precise quantification .

- Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-tagged analogs) tracks subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.